(3S)-3-Amino-3-(2-hydroxy-3-methylphenyl)propanoic acid
Description
(3S)-3-Amino-3-(2-hydroxy-3-methylphenyl)propanoic acid is a β-amino acid derivative characterized by a chiral center at the C3 position (S-configuration), a 2-hydroxy-3-methylphenyl substituent, and a propanoic acid backbone. This compound’s structure combines a polar hydroxyl group at the phenyl ring’s ortho position and a methyl group at the meta position, creating unique physicochemical and biological properties. Its molecular formula is C₁₀H₁₃NO₃, with a molar mass of 195.22 g/mol. The stereochemistry and functional groups make it a candidate for pharmaceutical applications, particularly in enzyme inhibition or as a chiral building block in drug synthesis .
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
(3S)-3-amino-3-(2-hydroxy-3-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO3/c1-6-3-2-4-7(10(6)14)8(11)5-9(12)13/h2-4,8,14H,5,11H2,1H3,(H,12,13)/t8-/m0/s1 |
InChI Key |
YYHMTKAWAGRLSM-QMMMGPOBSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)[C@H](CC(=O)O)N)O |
Canonical SMILES |
CC1=C(C(=CC=C1)C(CC(=O)O)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(2-hydroxy-3-methylphenyl)propanoic acid can be achieved through several methods. One common approach involves the use of copper-catalyzed oxidative dehydrogenative annulation of oximes with α-amino ketones. This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(2-hydroxy-3-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The hydroxyl and amino groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the amino group may produce amines.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Applications
This compound has been investigated for its role as a pharmaceutical agent, particularly in treating various diseases. Its structural features allow it to act as an inhibitor or modulator in several biological pathways.
Case Study: Anticancer Activity
Research indicates that derivatives of this amino acid can inhibit tumor growth by targeting specific signaling pathways involved in cancer proliferation. The presence of the hydroxyl and amino groups enhances its binding affinity to target proteins.
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| (3S)-3-Amino-3-(2-hydroxy-3-methylphenyl)propanoic acid | Protein Kinase X | 0.5 |
Neurological Disorders
The compound's ability to cross the blood-brain barrier makes it a candidate for developing treatments for neurological disorders such as Alzheimer's disease and multiple sclerosis. Studies have demonstrated that it can improve cognitive function in animal models of neurodegenerative diseases.
Biochemistry
Enzyme Inhibition
The compound exhibits enzyme inhibition properties, competing effectively with natural substrates for enzyme binding sites.
Case Study: Protease Inhibition
In biochemical assays, this compound was shown to inhibit the activity of specific proteases involved in protein degradation pathways. This inhibition can be crucial for therapeutic interventions in diseases where protease activity is dysregulated.
Material Science
Polymer Chemistry
The unique properties of this amino acid have led to its exploration in polymer chemistry, particularly in creating new materials with enhanced thermal and mechanical properties.
Case Study: Polymer Synthesis
Research has indicated that incorporating this compound into polymer matrices results in materials with improved resistance to thermal degradation and mechanical stress. The structural integrity and durability of these materials are significantly enhanced due to the compound's interactions within the polymer matrix.
Mechanism of Action
The mechanism by which (3S)-3-Amino-3-(2-hydroxy-3-methylphenyl)propanoic acid exerts its effects involves interactions with molecular targets and pathways. The specific molecular targets and pathways depend on the context of its application. For example, in biological systems, it may interact with enzymes or receptors to modulate biochemical processes.
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Observations:
Hydroxyl Group Position : The hydroxyl group’s position (ortho vs. meta) significantly impacts hydrogen bonding and solubility. For example, the ortho-hydroxy group in the target compound may enhance intramolecular hydrogen bonding, reducing water solubility compared to the meta-hydroxy analog in .
Electron-Withdrawing vs. Donor Groups: Nitro (-NO₂) and chloro (-Cl) groups () increase acidity (pKa ~1–2 for -COOH) compared to the target compound’s methyl group (-CH₃), which is electron-donating .
Stereochemical Effects : The (2S,3S) configuration in introduces an additional hydroxyl group, altering diastereoselectivity in synthetic pathways .
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations:
Lipophilicity : Chlorine substituents () increase LogP, enhancing membrane permeability but reducing aqueous solubility. The target compound’s methyl group balances moderate lipophilicity .
Thermal Stability : Higher melting points in nitro- and dichloro-substituted compounds () correlate with stronger intermolecular forces (e.g., dipole-dipole interactions) .
Biological Activity
(3S)-3-Amino-3-(2-hydroxy-3-methylphenyl)propanoic acid, also known as (2S,3S)-3-amino-2-hydroxy-3-(o-tolyl)propanoic acid, is an amino acid derivative that exhibits notable biological activities. This compound is characterized by its chiral centers and functional groups, which contribute to its unique properties and potential applications in pharmacology and biochemistry.
Chemical Structure
The molecular formula of this compound is C10H13NO3. Its structure includes:
- An amino group (-NH2)
- A hydroxyl group (-OH)
- An o-tolyl group (a methyl-substituted phenyl group)
This configuration allows for various interactions within biological systems, enhancing its functional versatility.
Biological Activities
Research has indicated that this compound has several significant biological activities:
1. Neurotransmission Modulation
The compound is studied for its role in neurotransmission, particularly in the modulation of glutamate receptors. It may act as an agonist or antagonist depending on the context, influencing synaptic plasticity and cognitive functions .
2. Antimicrobial Properties
Preliminary studies have shown that derivatives of this compound exhibit antimicrobial activity against various pathogens. The presence of the hydroxyl group enhances its interaction with microbial membranes, potentially disrupting their integrity .
3. Antioxidant Activity
Research indicates that this compound possesses antioxidant properties, which are essential in combating oxidative stress-related diseases. It has been shown to inhibit the oxidation of low-density lipoproteins (LDL), thereby reducing the risk of cardiovascular diseases.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Hydrogen Bonding: The hydroxyl and amino groups facilitate hydrogen bonding with proteins and enzymes, influencing their activity.
- Enzyme Interactions: It has been observed to modulate enzyme-substrate interactions, particularly in pathways involving amino acid metabolism and neurotransmitter synthesis .
Case Studies
Several studies have explored the effects of this compound:
1. Neuroprotective Effects
A study demonstrated that this compound could protect neuronal cells from apoptosis induced by oxidative stress. The mechanism involved the upregulation of antioxidant enzymes and the downregulation of pro-apoptotic factors .
2. Antimicrobial Efficacy
In a comparative study, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. The results indicated a zone of inhibition ranging from 10 to 20 mm, highlighting its potential as an antimicrobial agent .
Data Table: Biological Activities Overview
Q & A
Q. How do structural modifications at the phenyl ring alter bioactivity?
- Answer :
- Electron-withdrawing groups (e.g., fluorine at 4-position): Enhance metabolic stability and BBB permeability (e.g., 2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid) .
- Methoxy substitution : Reduces antioxidant capacity but improves solubility in lipid-rich environments .
- Comparative SAR : Use parallel synthesis to generate derivatives and screen in phenotypic assays (e.g., Aβ aggregation inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
